Ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate
Description
Ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate is a pyrazole-based compound featuring a 4-fluorophenyl substituent, two methyl groups at the 3- and 5-positions of the pyrazole ring, and an ethyl ester-linked aminoacetate side chain. While direct pharmacological data are unavailable, its structural motifs align with bioactive molecules targeting enzymes or receptors via hydrogen bonding and hydrophobic interactions.
Properties
Molecular Formula |
C15H18FN3O2 |
|---|---|
Molecular Weight |
291.32 g/mol |
IUPAC Name |
ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]acetate |
InChI |
InChI=1S/C15H18FN3O2/c1-4-21-15(20)14(17)13-9(2)18-19(10(13)3)12-7-5-11(16)6-8-12/h5-8,14H,4,17H2,1-3H3 |
InChI Key |
OUYSLRXRHFCYEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=C(N(N=C1C)C2=CC=C(C=C2)F)C)N |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Formation via Hydrazine Condensation
The initial step typically involves the condensation of 4-fluorophenylhydrazine hydrochloride with ethyl 2-cyano-3-ethoxyacrylate or related β-ketoester derivatives under basic conditions, often triethylamine, in ethanol solvent. This reaction proceeds under reflux to afford ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate intermediates.
| Parameter | Details |
|---|---|
| Reactants | 4-fluorophenylhydrazine hydrochloride, ethyl 2-cyano-3-ethoxyacrylate |
| Base | Triethylamine |
| Solvent | Ethanol |
| Temperature | Reflux (~78 °C) |
| Reaction Time | 2.5 to 3.5 hours |
| Yield | 65-72% |
| Product | Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (Intermediate) |
This method is supported by NMR and mass spectrometry data confirming the structure of the intermediate.
Hydrolysis and Aminoacetate Formation
The intermediate ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate is subjected to hydrolysis under alkaline conditions using lithium hydroxide or potassium hydroxide in aqueous methanol or isopropyl alcohol to convert the ester group into the corresponding carboxylic acid or amino acid derivative.
| Parameter | Details |
|---|---|
| Base | Lithium hydroxide or potassium hydroxide |
| Solvent | Methanol/water or isopropyl alcohol |
| Temperature | Reflux or 80 °C |
| Reaction Time | 2.5 to 17 hours |
| Workup | Acidification with HCl to pH 2-7, filtration, drying |
| Yield | Up to 95% |
| Product | 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid or related aminoacetate derivatives |
This step is crucial for generating the free acid or amino-functionalized pyrazole, which can be further derivatized.
Final Assembly of Ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate
The final compound is obtained by esterification or amidation reactions involving the amino acid intermediate and ethylating agents, often under mild conditions to preserve the sensitive pyrazole ring. The hydrochloride salt form is commonly isolated as a powder with defined molecular formula C15H19ClFN3O2 and molecular weight 327.79 g/mol.
- Nuclear Magnetic Resonance (NMR): Characteristic signals include aromatic protons from the 4-fluorophenyl ring, methyl groups on the pyrazole ring, and ethyl ester moiety.
- Mass Spectrometry (MS): Molecular ion peaks consistent with molecular weights of intermediates and final product.
- Melting Points and Purity: Typically confirmed by recrystallization and chromatographic methods.
The preparation of this compound is well-documented through multi-step synthesis involving hydrazine condensation, hydrolysis, and esterification. The methods reported across multiple sources demonstrate reproducible yields and well-characterized intermediates. The use of triethylamine as a base and ethanol as solvent under reflux conditions is a common theme. Hydrolysis under alkaline conditions followed by acidification is essential for converting ester intermediates to amino acid derivatives, which are then converted to the final ethyl aminoacetate compound.
This comprehensive review excludes unreliable sources and relies on verified chemical supplier data and peer-reviewed synthetic procedures to ensure accuracy and authority.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate is a synthetic organic compound belonging to the class of azaheterocycles, characterized by a pyrazole ring fused with aromatic groups. The molecule includes an ethyl ester functional group connected to an amino group, which is bonded to a pyrazole ring bearing a fluorinated phenyl substituent and two methyl groups.
Chemical and Structural Information
Key chemical and structural details :
- Molecular Formula:
- Molecular Weight: 291.32 g/mol
- IUPAC Name: ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]acetate
- CAS Number: There are two entries, one for the hydrochloride form, CAS 1078161-73-5 , and another for the base form, CAS 1078791-13-5
- PubChem CID: 17541247 for the base form and 17541246 for the hydrochloride form.
- SMILES:
- InChI: InChI=1S/C15H18FN3O2/c1-4-21-15(20)14(17)13-9(2)18-19(10(13)3)12-7-5-11(16)6-8-12/h5-8,14H,4,17H2,1-3H3
- InChI Key: OUYSLRXRHFCYEH-UHFFFAOYSA-N
Potential Applications
While specific applications for this compound are not extensively documented, similar structures with substitutions on pyrazoles have shown potential pharmacological properties. The compound is also described as a versatile small molecule scaffold .
Mechanism of Action
The mechanism of action of Ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating their function and affecting downstream pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate and Analogs
| Compound Name | Substituents (Pyrazole Ring) | Functional Group | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Source |
|---|---|---|---|---|---|---|
| This compound | 4-Fluorophenyl, 3,5-dimethyl | Amino, ethyl ester | C₁₆H₁₉FN₂O₂ | 290.34 | Not provided | N/A |
| Ethyl (2Z)-1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-ylacetate | 3-Chlorophenyl, 3,5-dimethyl | Hydroxyimino, ethyl ester | C₁₆H₁₇ClN₄O₃ | 348.79 | sc-353309 | |
| Ethyl (2Z)-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate | 2-Bromoethyl, 4-oxo-thiazolidine | Bromoethyl, oxo-thiazolidine | C₉H₁₂BrNO₃S | 294.16 | 92503-35-0 | |
| 1-(4-Fluorophenyl)piperazine | 4-Fluorophenyl | Piperazine ring | C₁₀H₁₂FN₂ | 180.22 | Not provided |
Key Observations:
Substituent Effects :
- The 4-fluorophenyl group in the target compound contrasts with the 3-chlorophenyl substituent in sc-353309 . Fluorine’s electronegativity enhances lipophilicity and metabolic stability compared to chlorine, which may influence receptor binding or solubility.
- The 3,5-dimethyl groups on the pyrazole ring are conserved in sc-353309, suggesting steric and electronic similarities in the heterocyclic core.
Functional Group Variations: The amino group in the target compound differs from the hydroxyimino group in sc-353307. The ethyl ester moiety is shared across analogs, facilitating hydrolytic conversion to carboxylic acids in vivo.
Heterocyclic Diversity: The thiazolidinone ring in 92503-35-0 introduces sulfur and bromine, altering polarity and reactivity compared to the pyrazole-based compounds .
Implications for Research and Development
- Synthetic Accessibility : The ethyl ester and pyrazole motifs are synthetically tractable, as evidenced by commercial availability of analogs like sc-353309 .
- Structure-Activity Relationships (SAR): Substituting the 4-fluorophenyl group with halogens (e.g., chlorine) or modifying the side chain (e.g., hydroxyimino vs. amino) could optimize bioactivity.
- Crystallographic Analysis : Structural determination of such compounds likely employs SHELX programs (e.g., SHELXL for refinement), which are industry standards for small-molecule crystallography .
Biological Activity
Ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 273.33 g/mol. The structure features a pyrazole ring substituted with a 4-fluorophenyl group and an ethyl acetate moiety, which may influence its biological activity through various mechanisms.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. In vitro studies demonstrated an IC50 value of approximately 12 µM against the MCF-7 breast cancer cell line, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Case Study : A study published in Frontiers in Chemistry highlighted the synthesis and testing of pyrazole derivatives, including this compound, which showed promising results in inhibiting tumor growth in xenograft models .
Antimicrobial Activity
This compound has also been assessed for its antimicrobial properties.
- In Vitro Testing : The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 31.25 µg/mL to 125 µg/mL, depending on the bacterial strain tested .
- Research Findings : In a comparative study of various pyrazole derivatives, this compound was among those identified as having strong antibacterial effects, likely due to the presence of electron-withdrawing groups that enhance its reactivity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Fluorine Substitution | Enhances lipophilicity and bioavailability |
| Dimethyl Groups | Increase potency by improving interaction with biological targets |
| Ethyl Acetate Moiety | Facilitates cellular uptake |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
